

An In-Depth Technical Guide to 3-Aminotetrahydrofuran-3-carboxylic Acid

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Compound of Interest

Compound Name: 3-Aminotetrahydrofuran-3-carboxylic acid

Cat. No.: B055115

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For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide serves as a comprehensive resource on **3-Aminotetrahydrofuran-3-carboxylic acid**, a heterocyclic amino acid derivative. While this compound is available commercially as a building block for organic synthesis, detailed experimental data, including specific synthesis protocols and its role in biological pathways, is not extensively documented in publicly accessible scientific literature. This guide compiles all available information, including identifiers, physical and chemical properties, and references to its applications in medicinal chemistry research, to provide a thorough overview for research and development purposes.

Chemical Identifiers and Nomenclature

3-Aminotetrahydrofuran-3-carboxylic acid is a unique non-proteinogenic amino acid characterized by a saturated five-membered tetrahydrofuran ring. Its structure presents both a primary amine and a carboxylic acid functional group attached to the same carbon atom, making it a valuable chiral building block in synthetic chemistry.

Identifier Type	Value
CAS Number	125218-55-5[1][2][3][4]
IUPAC Name	3-aminooxolane-3-carboxylic acid[1]
Molecular Formula	C ₅ H ₉ NO ₃ [1][2][3]
InChI	InChI=1S/C5H9NO3/c6-5(4(7)8)1-2-9-3-5/h1-3,6H2,(H,7,8)[1]
InChIKey	ATUWXXVBEAYCSQ-UHFFFAOYSA-N[1][2]
Canonical SMILES	C1COCC1(C(=O)O)N[1]
European Community (EC) Number	822-805-3[1]
PubChem CID	543662[1]
DSSTox Substance ID	DTXSID20337608[1]

A variety of synonyms are used in literature and commercial listings, including:

- 3-Amino-tetrahydro-furan-3-carboxylic acid[1]
- 3-Aminotetrahydro-3-furancarboxylic acid[1]
- 3-Aminotetrahydro-3-furoicacid[1]
- 3-aMinooxolane-3-carboxylic acid[3]

The hydrochloride salt of this compound is also commercially available, with the CAS number 919098-94-5.[5]

Physicochemical Properties

The following table summarizes the key physical and chemical properties of **3-Aminotetrahydrofuran-3-carboxylic acid**. It is important to note that some of these values are predicted through computational models due to a lack of extensive experimental data in published literature.

Property	Value	Source
Molecular Weight	131.13 g/mol [1][2][3]	PubChem[1]
Physical State	Solid[2]	CymitQuimica[2]
Boiling Point (Predicted)	289 °C	MySkinRecipes[3]
Density (Predicted)	1.337 g/cm ³	MySkinRecipes[3]
XLogP3-AA (Predicted)	-3.6	PubChem[1]
Hydrogen Bond Donors	2	ChemScene[5]
Hydrogen Bond Acceptors	3	ChemScene[5]
Rotatable Bonds	1	ChemScene[5]
Topological Polar Surface Area (TPSA)	72.55 Å ²	ChemScene[5]
Exact Mass	131.058243149 Da	PubChem[1]

Synthesis and Application in Drug Discovery

General Synthesis Approach

While a specific, detailed experimental protocol for the synthesis of **3-Aminotetrahydrofuran-3-carboxylic acid** is not readily available in peer-reviewed journals, patent literature describes its use as a precursor for more complex molecules. A patent by Boehringer Ingelheim discloses a process for manufacturing substituted 3-amino-tetrahydrofuran-3-carboxylic acid amides.[6] This suggests that the parent compound is likely synthesized and then derivatized. The general workflow for creating derivatives involves the coupling of the amino or carboxylic acid functional group.

Role as a Building Block in Medicinal Chemistry

3-Aminotetrahydrofuran-3-carboxylic acid serves as a crucial building block in the synthesis of pharmacologically active compounds. Its rigid tetrahydrofuran core introduces conformational constraints into molecules, which can be advantageous for optimizing binding to biological targets. The presence of both amino and carboxylic acid groups allows for its

incorporation into peptide-like scaffolds or for the generation of diverse libraries of compounds through derivatization.

Patents indicate its use in the preparation of medicaments, suggesting its derivatives have been investigated for therapeutic applications.[6] The specific biological targets or therapeutic areas are not explicitly detailed for the parent compound but are related to the final substituted amide derivatives.

Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis of **3-Aminotetrahydrofuran-3-carboxylic acid** is not available in the public domain. However, a general protocol for the amidation of carboxylic acids, a key reaction for derivatizing this molecule, is described in the literature. This can serve as a foundational method for researchers looking to utilize this compound in their synthetic workflows.

General Procedure for Direct Amidation of a Carboxylic Acid:

This protocol is adapted from a method using tris(2,2,2-trifluoroethyl) borate as an activating agent and is provided as an illustrative example of how **3-Aminotetrahydrofuran-3-carboxylic acid** could be derivatized at its carboxyl group.

Materials:

- Carboxylic acid (e.g., a protected form of **3-Aminotetrahydrofuran-3-carboxylic acid**)
- Amine
- Tris(2,2,2-trifluoroethyl) borate ($\text{B}(\text{OCH}_2\text{CF}_3)_3$)
- Anhydrous solvent (e.g., toluene or dichloromethane)
- Solid-phase extraction resin for purification

Procedure:

- The carboxylic acid and the amine are dissolved in an anhydrous solvent.

- Tris(2,2,2-trifluoroethyl) borate is added to the solution.
 - The reaction mixture is stirred at room temperature or heated, typically for 5-15 hours, while the progress is monitored by an appropriate technique (e.g., TLC or LC-MS).
 - Upon completion, the product can often be purified by simple filtration through a commercially available resin, avoiding the need for an aqueous workup or chromatography.
- [7]

Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the biological activity of **3-Aminotetrahydrofuran-3-carboxylic acid** itself or its involvement in any defined signaling pathways. Its utility appears to be primarily as a structural motif in the design of more complex drug candidates. The biological activity would be determined by the nature of the substituents attached to the parent molecule.

Due to the lack of information on its interaction with specific biological pathways, a signaling pathway diagram cannot be generated at this time.

Conclusion

3-Aminotetrahydrofuran-3-carboxylic acid is a valuable chemical entity for researchers in organic synthesis and drug discovery. While comprehensive experimental data and biological activity profiles are not yet publicly available, its structural features make it an attractive scaffold for the development of novel therapeutics. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential.

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